6-Azaspiro[3.5]nonan-9-one hydrochloride 6-Azaspiro[3.5]nonan-9-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2179070-00-7
VCID: VC7578499
InChI: InChI=1S/C8H13NO.ClH/c10-7-2-5-9-6-8(7)3-1-4-8;/h9H,1-6H2;1H
SMILES: C1CC2(C1)CNCCC2=O.Cl
Molecular Formula: C8H14ClNO
Molecular Weight: 175.66

6-Azaspiro[3.5]nonan-9-one hydrochloride

CAS No.: 2179070-00-7

Cat. No.: VC7578499

Molecular Formula: C8H14ClNO

Molecular Weight: 175.66

* For research use only. Not for human or veterinary use.

6-Azaspiro[3.5]nonan-9-one hydrochloride - 2179070-00-7

Specification

CAS No. 2179070-00-7
Molecular Formula C8H14ClNO
Molecular Weight 175.66
IUPAC Name 6-azaspiro[3.5]nonan-9-one;hydrochloride
Standard InChI InChI=1S/C8H13NO.ClH/c10-7-2-5-9-6-8(7)3-1-4-8;/h9H,1-6H2;1H
Standard InChI Key RATJFDLHHOWZBQ-UHFFFAOYSA-N
SMILES C1CC2(C1)CNCCC2=O.Cl

Introduction

Chemical Identity and Structural Characteristics

6-Azaspiro[3.5]nonan-9-one hydrochloride belongs to the class of azaspiro compounds, defined by a shared spirocyclic architecture where two rings connect via a single atom—in this case, a nitrogen atom. The IUPAC name 6-azaspiro[3.5]nonan-9-one hydrochloride reflects its nine-membered bicyclic system: a three-membered ring fused to a five-membered azacycle, with a ketone at position 9 and a hydrochloride salt forming the counterion . The SMILES notation O=C1CCNCC21CCC2.[H]Cl provides a simplified two-dimensional representation, highlighting the spiro junction between the cyclopropane (CCC2) and piperidinone (CCNCC21) moieties .

PropertyValue
CAS Number2179070-00-7
Molecular FormulaC8H14ClNO\text{C}_8\text{H}_{14}\text{ClNO}
Molecular Weight175.66 g/mol
Purity≥97%
IUPAC Name6-azaspiro[3.5]nonan-9-one hydrochloride

The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulation. X-ray crystallography of analogous spiro compounds reveals chair-like conformations in the six-membered ring, with the nitrogen atom adopting a planar geometry conducive to hydrogen bonding .

Synthesis and Manufacturing Processes

  • Knoevenagel Condensation: Cyclization of a β-keto ester with a primary amine, followed by hydrochloric acid quench to form the hydrochloride salt.

  • Domino Bicyclization: As demonstrated for 1-azaspiro[4.4]nonane derivatives, radical-mediated domino reactions could construct the spiro framework in a single step . For example, alkoxyaminyl radicals generated from oxime ether precursors undergo 5-exo-trig cyclization to form spirocenters .

Critical challenges include controlling diastereoselectivity at the spiro junction and avoiding decomposition during purification . Industrial-scale production would require optimizing catalysts (e.g., NaH\text{NaH} or LiAlH4\text{LiAlH}_4) and inert atmospheres to suppress side reactions .

Physicochemical Properties

  • Solubility: Hydrochloride salts of spirocyclic amines typically exhibit high water solubility (>50 mg/mL) due to ionic dissociation.

  • Stability: The cyclopropane ring may confer strain-induced reactivity, necessitating storage at low temperatures (-20°C) under inert gas .

  • Spectroscopic Signatures: IR spectra likely show stretches for the ketone (1700cm1\sim 1700 \, \text{cm}^{-1}) and ammonium (2500cm1\sim 2500 \, \text{cm}^{-1}) groups. 1H NMR^1\text{H NMR} predictions include a downfield shift for the carbonyl-adjacent methylene protons (δ2.53.0ppm\delta \sim 2.5–3.0 \, \text{ppm}) .

Applications in Medicinal Chemistry and Drug Development

Spirocyclic compounds are prized in drug design for their preorganized three-dimensional structures, which reduce conformational entropy upon target binding. Specific applications include:

ApplicationRationaleExample Drug
CNS TherapeuticsBlood-brain barrier penetrationSpiperone (antipsychotic)
Anticancer AgentsKinase domain occupancyEntrectinib (ROS1 inhibitor)
AntibioticsDisruption of bacterial enzymesCefradine (cephalosporin)

For 6-azaspiro[3.5]nonan-9-one hydrochloride, derivatization at the ketone or amine positions could yield novel candidates. For instance, reductive amination of the ketone with aryl aldehydes might produce analogs with enhanced affinity for serotonin receptors.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield beyond the 97% purity already achieved .

  • Structure-Activity Relationships: Systematic modification of the spiro scaffold to identify pharmacophores.

  • In Vivo Studies: Pharmacokinetic profiling in animal models to assess absorption and metabolism.

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